1-Pyrenebutyric acid N-hydroxysuccinimide ester

Description

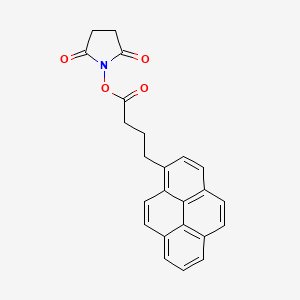

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate (CAS: 97427-71-9) is a synthetic compound featuring a pyrene moiety linked via a butanoate ester to a 2,5-dioxopyrrolidinyl (N-hydroxysuccinimide, NHS) group. Its molecular formula is C₂₄H₁₉NO₄, with a molecular weight of 385.41 g/mol . The NHS ester group is highly reactive toward nucleophiles (e.g., amines), making the compound useful in bioconjugation applications, such as fluorescent labeling of proteins or peptides. The pyrene group confers strong fluorescence and hydrophobic properties, enabling its use in photophysical studies or as a probe in biological systems.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNMDCCMCLUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150902 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114932-60-4 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 1-pyrenebutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with amines to form amide bonds, making it useful in bioconjugation.

Hydrolysis: In the presence of water, the ester bond can hydrolyze to form 1-pyrenebutanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Hydrolysis: Conducted in aqueous solutions at neutral or slightly basic pH.

Major Products

Amide Formation: Produces amide derivatives when reacted with primary or secondary amines.

Hydrolysis: Yields 1-pyrenebutanoic acid and N-hydroxysuccinimide.

Scientific Research Applications

Overview

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is a compound notable for its amine-reactive ester functionality, which facilitates its use in various biochemical applications. This compound is primarily utilized in biosensor technology, drug delivery systems, and the development of advanced materials. Its unique structural properties, including a pyrene moiety that imparts fluorescence, enhance its utility in scientific research.

Biosensor Development

One of the primary applications of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is in the fabrication of biosensors. It is used to coat carbon nanotube-based sensors, enhancing their ability to capture specific proteins and antibodies due to its reactivity with amine-containing biomolecules. This property allows for the formation of stable amide bonds, which are crucial for the effective functioning of biosensors in detecting biological targets .

Drug Delivery Systems

The compound is being investigated for its potential in drug delivery systems. Its ability to form covalent bonds with various biomolecules enables the development of targeted drug delivery vehicles that can improve therapeutic efficacy and reduce side effects. Research indicates that compounds derived from this structure exhibit favorable absorption, distribution, metabolism, excretion, and toxicity profiles, making them suitable candidates for pharmaceutical applications .

Advanced Materials and Nanotechnology

In industrial applications, (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is utilized in the production of advanced materials. Its unique fluorescence properties allow it to be employed in creating functionalized nanomaterials that can be used in a variety of applications ranging from electronics to environmental sensing .

Case Study 1: Development of Anticonvulsant Compounds

Research has indicated that derivatives of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate exhibit anticonvulsant properties. A study demonstrated the efficacy of related compounds in mouse models for epilepsy and neuropathic pain. These compounds showed significant protective activity against induced seizures and pain responses, suggesting potential therapeutic applications .

Case Study 2: Enhanced Detection in Biosensors

A study highlighted the use of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate in enhancing the sensitivity and specificity of biosensors designed for protein detection. By utilizing this compound as a coating agent on carbon nanotubes, researchers achieved improved capture efficiency for target proteins compared to traditional methods .

Mechanism of Action

The primary mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate involves its reactivity with amines. The compound forms stable amide bonds with primary or secondary amines, making it an effective tool for bioconjugation . This reactivity is leveraged in various applications, including the functionalization of surfaces and the development of biosensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds are selected for comparison based on shared functional groups or synthetic relevance:

A. 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid (CAS: 1248789-57-2)

- Molecular Formula : C₁₀H₁₆N₂O₄

- Molecular Weight : 228.25 g/mol

- Key Features: Contains the same 2,5-dioxopyrrolidinyl group but terminates in a carboxylic acid instead of a pyrene ester. Additional substituents: methylamino and methyl groups on the α-carbon.

- Applications : Likely serves as an intermediate in pharmaceutical synthesis due to its polar carboxylic acid group and reactive NHS ester.

B. Tert-butyl 3-benzylpyrrolidine-3-carboxylate (from Hairui Chemical)

- Molecular Formula: Not explicitly provided, but estimated as C₁₇H₂₃NO₂.

- Key Features :

- A pyrrolidine derivative with a tert-butyl ester and benzyl substituent.

- Lacks the NHS group and pyrene moiety.

- Applications : Likely used as a building block in drug discovery for its sterically protected ester and aromatic benzyl group .

Comparative Analysis of Physicochemical Properties

Reactivity and Stability Considerations

- NHS Ester Reactivity : Both compounds A and the target compound contain the NHS group, which hydrolyzes readily in aqueous environments. However, the pyrene-based compound’s hydrophobicity may slow hydrolysis compared to the more polar compound A .

- Functional Group Stability : The tert-butyl ester in compound B is more stable under basic conditions than NHS esters, making it suitable for stepwise synthetic routes .

Research and Industrial Relevance

- Target Compound : Used in fluorescence-based assays due to pyrene’s excitation/emission properties (~340 nm/376 nm). Its NHS group enables covalent attachment to biomolecules .

- Compound A : The carboxylic acid group allows further derivatization (e.g., amide coupling), while the NHS ester facilitates temporary activation for conjugation .

- Compound B : The tert-butyl group offers steric protection during synthesis, commonly employed in peptide and small-molecule drug development .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is a synthetic compound characterized by its amine-reactive ester functionality. This compound has garnered attention in various biochemical applications, particularly in biosensor technology and protein capture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

The molecular formula for (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is C₁₂H₁₄N₂O₆, with a molecular weight of 385.41 g/mol. The compound features a unique structure that allows it to interact with biological molecules effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 385.41 g/mol |

| CAS Number | 114932-60-4 |

| Purity | Typically >95% |

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate acts primarily as an amine-reactive ester. This allows it to form covalent bonds with amine-containing biomolecules such as proteins and antibodies. The resulting conjugates can be utilized in various applications, including:

- Biosensor development : The compound is used for coating carbon nanotube-based biosensors, enhancing their ability to capture specific proteins and antibodies due to its reactive nature .

Applications in Research

The biological activity of this compound has been explored in several studies focusing on its utility in biosensing and protein interaction assays:

- Biosensor Coating : Research has demonstrated that (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate can effectively coat carbon nanotubes, facilitating the immobilization of biomolecules for enhanced sensor performance. This application is crucial for the development of sensitive diagnostic tools .

- Protein Capture : The compound's ability to react with amines makes it suitable for capturing proteins in various assays. Studies indicate that it can significantly improve the specificity and sensitivity of protein detection methods .

Case Studies

Several case studies have highlighted the effectiveness of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate in practical applications:

Case Study 1: Antibody Capture in Biosensors

A study evaluated the use of this compound in a biosensor designed to detect specific antibodies related to infectious diseases. The results showed a marked increase in capture efficiency compared to traditional methods, underscoring its potential for rapid diagnostics.

Case Study 2: Protein Interaction Studies

In another investigation, researchers employed (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate to study protein-protein interactions using surface plasmon resonance (SPR). The findings revealed that the compound facilitated stable binding interactions, providing insights into the dynamics of protein complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.